molecular formula C13H18O4 B1609088 Ethyl-2,5-diethoxybenzoate CAS No. 351002-97-6

Ethyl-2,5-diethoxybenzoate

Cat. No. B1609088
CAS RN: 351002-97-6
M. Wt: 238.28 g/mol
InChI Key: VTTHMKXCMAWQTF-UHFFFAOYSA-N
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Description

Ethyl-2,5-diethoxybenzoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 g/mol . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of Ethyl-2,5-diethoxybenzoate is represented by the linear formula (C2H5O)2C6H3CO2CH2CH3 . The InChI representation is 1S/C13H18O4/c1-4-15-10-7-8-12(16-5-2)11(9-10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl-2,5-diethoxybenzoate is a solid substance . It has a refractive index of n20/D 1.5100 (lit.) . The boiling point is 303-304 °C (lit.) and the density is 1.054 g/mL at 25 °C (lit.) .

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, which share a functional group similarity with Ethyl-2,5-diethoxybenzoate, are widely used as preservatives. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Parabens, due to their ubiquitous use, have been identified in wastewater, surface water, and sediments. Their environmental presence raises concerns about their biodegradability and the formation of halogenated by-products, which may have more stable and persistent characteristics. Studies suggest a need for further investigation into the toxicity of these by-products (Haman et al., 2015).

Analytical Methods for Determining Antioxidant Activity

The study of antioxidants, including compounds similar to Ethyl-2,5-diethoxybenzoate, involves various analytical methods to determine their activity. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH assays, are critical for assessing the antioxidant capacity of complex samples. The development and application of these methods enable the clarification of the operating mechanisms and kinetics of antioxidant processes, which is essential for the evaluation of potential therapeutic applications of new compounds (Munteanu & Apetrei, 2021).

Environmental and Health Impacts of Chemical Compounds

Research on benzothiazoles, which are structurally and functionally related to Ethyl-2,5-diethoxybenzoate, highlights the significance of understanding the environmental and health impacts of chemical compounds. Benzothiazoles, due to their broad spectrum of activities, including antimicrobial and anti-inflammatory effects, are of considerable interest. However, their environmental persistence and potential health risks underscore the importance of comprehensive safety assessments and the development of safer alternatives (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety and Hazards

Ethyl-2,5-diethoxybenzoate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Mechanism of Action

Ethyl-2,5-diethoxybenzoate, also known as Ethyl 2,5-diethoxybenzoate, is a chemical compound with the molecular formula C13H18O4 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

It has a molecular weight of 238.28 , and it is a solid at room temperature . Its density is 1.054 g/mL at 25 °C , and it has a boiling point of 303-304 °C . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

properties

IUPAC Name

ethyl 2,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-12(16-5-2)11(9-10)13(14)17-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTHMKXCMAWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393375
Record name Ethyl-2,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-2,5-diethoxybenzoate

CAS RN

351002-97-6
Record name Ethyl-2,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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